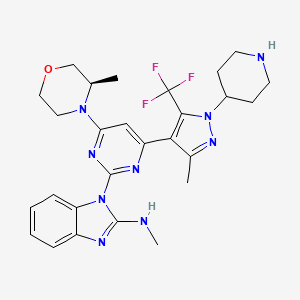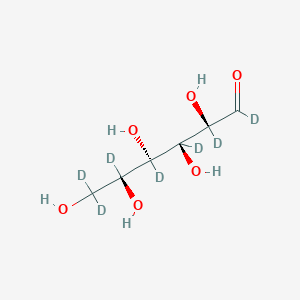
FFA1 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FFA1 agonist-1, also known as Compound 17a, is a synthetic compound that acts as an agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is activated by medium- to long-chain fatty acids and plays a significant role in various physiological processes, including insulin secretion and energy metabolism. This compound has shown potential as a therapeutic agent for type 2 diabetes mellitus due to its ability to stimulate insulin secretion in a glucose-dependent manner .
Preparation Methods
The synthesis of FFA1 agonist-1 involves several steps, starting with the preparation of the core structure, which is typically based on phenylpropanoic acidThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
FFA1 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
FFA1 agonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
FFA1 agonist-1 exerts its effects by binding to the FFA1 receptor, which is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal endocrine cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the phospholipase C (PLC) pathway. This leads to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn stimulate the release of calcium ions from intracellular stores. The increase in intracellular calcium levels triggers the exocytosis of insulin-containing granules, resulting in insulin secretion .
Comparison with Similar Compounds
FFA1 agonist-1 can be compared with other similar compounds, such as:
This compound is unique in its specific structure and functional groups, which contribute to its high affinity and selectivity for the FFA1 receptor. This makes it a valuable tool for studying the physiological functions of FFA1 and developing new therapeutic agents for metabolic disorders .
Properties
Molecular Formula |
C27H36ClNO3 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-[4-[[4-[[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]amino]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1 |
InChI Key |
ZNZDIXAXMHZPNT-UAFKDBARSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O.Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




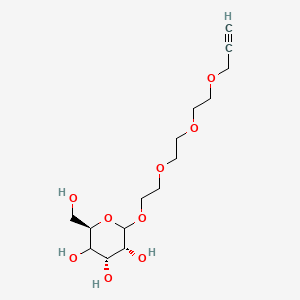





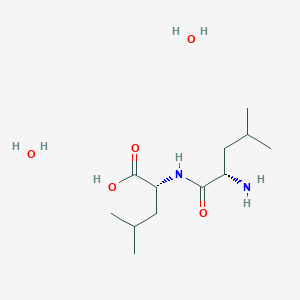
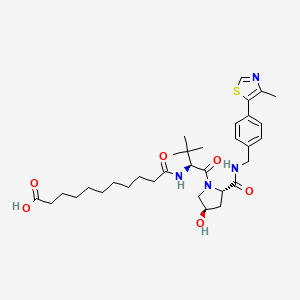

![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
